![molecular formula C22H21N3O5S2 B2894842 ethyl 3-(benzo[d]thiazol-2-yl)-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 946276-75-1](/img/structure/B2894842.png)
ethyl 3-(benzo[d]thiazol-2-yl)-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C22H21N3O5S2 and its molecular weight is 471.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactions
Synthesis and Characterization of Derivatives : Ethyl 3-(benzo[d]thiazol-2-yl)-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate and related compounds have been synthesized through various reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate and different arylidinemalononitrile derivatives. These reactions occur in ethanol/TEA solution at room temperature, leading to the formation of several derivatives including ethyl iminothiazolopyridine-4-carboxylate and ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate. The structures of these synthesized compounds were confirmed through elemental analysis and spectroscopic data, showcasing their potential for diverse applications in scientific research (Mohamed, 2014); (Mohamed, 2021).
Biological Applications
Antitubercular Activity : Derivatives of ethyl 3-(benzo[d]thiazol-2-yl)-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate have been evaluated for their antitubercular activity. A series of these compounds demonstrated promising activity against Mycobacterium tuberculosis, highlighting their potential as novel therapeutic agents for tuberculosis treatment. One such compound showed significant inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, without exhibiting cytotoxicity at relevant concentrations (Jeankumar et al., 2013).
Antimicrobial and Antioxidant Properties
Synthesis and Evaluation of Ethyl (4-Substituted Phonoxy)-Benzodioxophosphol-4-Oxothiazolidin-Thiophene-2-Carboxylates : A study focusing on the synthesis and biological evaluation of novel compounds, including antimicrobial and antioxidant activities, was conducted. These compounds were synthesized through a series of reactions, starting from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate. The synthesized analogues demonstrated significant antimicrobial activity, providing a foundation for further investigation into their potential therapeutic applications (Spoorthy et al., 2021).
properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-2-29-22(27)25-8-7-13-17(11-25)32-21(24-19(26)15-12-28-9-10-30-15)18(13)20-23-14-5-3-4-6-16(14)31-20/h3-6,12H,2,7-11H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELVCTWBSNFTID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=COCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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